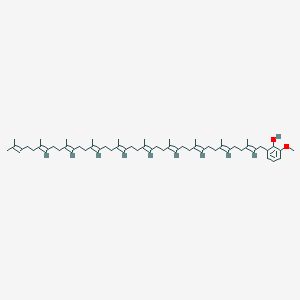
2-Decaprenyl-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-decaprenyl-6-methoxyphenol is a member of phenols and an aromatic ether. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Biosynthesis of Coenzyme Q
2-Decaprenyl-6-methoxyphenol serves as a precursor in the biosynthetic pathway of CoQ, which is crucial for cellular respiration and energy production in aerobic organisms. The compound is synthesized from decaprenyl diphosphate, which is derived from the isoprenoid pathway. The enzymatic pathways involved in the conversion of this compound to CoQ have been extensively studied.
Metabolic Engineering for Enhanced CoQ Production
Recent studies have focused on engineering microbial strains to improve CoQ production by manipulating the biosynthetic pathways. For instance, Corynebacterium glutamicum has been genetically modified to enhance the flux towards CoQ synthesis using this compound as a key intermediate. This approach has shown promising results in increasing CoQ yields while minimizing by-products .
Role in Human Metabolism
This compound has been identified as a human metabolite, indicating its potential role in human health and disease. Research suggests that compounds derived from this phenolic structure may have antioxidant properties, contributing to cellular protection against oxidative stress .
Implications for Health Research
Studies have linked the metabolism of this compound to various health outcomes, including cardiovascular health and metabolic disorders. Understanding its metabolic pathways can provide insights into therapeutic strategies for diseases linked to mitochondrial dysfunction .
Applications in Microbial Strain Development
The compound has been utilized in the development of mutant strains of Escherichia coli that accumulate ubiquinone precursors, including 2-octaprenyl-6-methoxy-1,4-benzoquinone. These mutants are valuable for studying the genetic and biochemical mechanisms underlying ubiquinone biosynthesis .
Case Studies on Strain Optimization
A notable case study involved isolating mutants that overproduce this compound under specific growth conditions, demonstrating how environmental factors influence its biosynthesis. This research provides a framework for optimizing microbial production systems for industrial applications .
Data Tables and Comparative Analysis
The following table summarizes key findings related to the applications of this compound in various studies:
Análisis De Reacciones Químicas
Enzymatic Hydroxylation to 2-Decaprenyl-6-methoxy-1,4-benzoquinol
The primary reaction involves hydroxylation at the 4-position of the phenolic ring, catalyzed by the enzyme 2-methoxy-6-(all-trans-polyprenyl)phenol 4-hydroxylase (EC 1.14.13.M56). This reaction is essential in the ubiquinone biosynthesis pathway .
Reaction Equation:
2 Decaprenyl 6 methoxyphenol+NADPH+O2+H+→2 Decaprenyl 6 methoxy 1 4 benzoquinol+NADP++H2O
Key Parameters:
| Parameter | Value/Description | Source |
|---|---|---|
| Enzyme | EC 1.14.13.M56 (UbiH/UbiM in E. coli) | |
| Cofactors | FAD-dependent, requires NADPH and O₂ | |
| ΔG'° | -91.9 kcal/mol | |
| Substrate Specificity | Acts on polyprenyl chains (C30–C50) |
Mechanism:
-
The enzyme introduces a hydroxyl group at the 4-position of the aromatic ring, converting the phenol into a hydroquinone derivative.
-
This step is coupled with the oxidation of NADPH and consumption of molecular oxygen .
Substrate Flexibility
The enzyme EC 1.14.13.M56 demonstrates broad substrate specificity, acting on polyprenyl chains of varying lengths:
| Polyprenyl Chain Length | Organism | Gene Involved |
|---|---|---|
| Decaprenyl (C50) | E. coli, X. campestris | ubiH |
| Octaprenyl (C40) | N. meningitidis | ubiM |
| Heptaprenyl (C35) | Rhodospirillum rubrum | - |
This flexibility underscores the enzyme’s role in diverse microbial quinone biosynthesis pathways .
Thermodynamics
The reaction is exergonic (ΔG'° = -91.9 kcal/mol), making it irreversible under physiological conditions .
Comparative Analysis with Analogues
2-Decaprenyl-6-methoxyphenol shares reaction pathways with shorter-chain homologs like 2-octaprenyl-6-methoxyphenol (CID: 5280834) :
| Feature | This compound | 2-Octaprenyl-6-methoxyphenol |
|---|---|---|
| Molecular Weight | 805.3 g/mol | 669.1 g/mol |
| Role in Ubiquinone | Late-stage precursor (C50 chain) | Intermediate (C40 chain) |
| Enzyme Specificity | EC 1.14.13.M56 | EC 1.14.13.M56 |
Propiedades
Fórmula molecular |
C57H88O2 |
|---|---|
Peso molecular |
805.3 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C57H88O2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)43-44-55-41-22-42-56(59-12)57(55)58/h22-23,25,27,29,31,33,35,37,39,41-43,58H,13-21,24,26,28,30,32,34,36,38,40,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
Clave InChI |
FYLLWSGFAAQKHU-GBBROCKZSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















